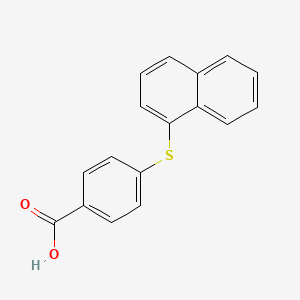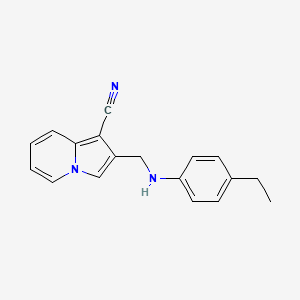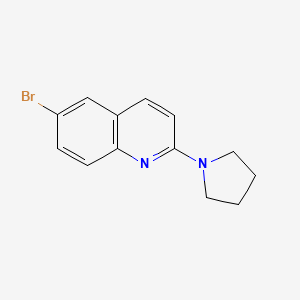
3-Bromo-2-chloro-8-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-chloro-8-methoxyquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine, chlorine, and methoxy groups in the quinoline ring system imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-8-methoxyquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 2-chloro-8-methoxyquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of hazardous by-products .
化学反応の分析
Types of Reactions: 3-Bromo-2-chloro-8-methoxyquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction: The compound can be reduced to form 3-bromo-2-chloro-8-hydroxyquinoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline derivatives with carbonyl or carboxyl groups.
Reduction: Hydroxyquinoline derivatives.
科学的研究の応用
Chemistry: 3-Bromo-2-chloro-8-methoxyquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development .
Medicine: The compound is investigated for its potential use in the treatment of infectious diseases and cancer. Its derivatives are being explored as potential therapeutic agents due to their ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its unique chemical properties make it a valuable intermediate in various chemical processes .
作用機序
The mechanism of action of 3-Bromo-2-chloro-8-methoxyquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . Additionally, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or DNA replication .
類似化合物との比較
2-Chloro-8-methoxyquinoline: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromo-8-methoxyquinoline: Lacks the chlorine atom, which may affect its chemical properties and applications.
3-Bromo-2-chloroquinoline: Lacks the methoxy group, which may influence its solubility and biological interactions.
Uniqueness: 3-Bromo-2-chloro-8-methoxyquinoline is unique due to the presence of all three substituents (bromine, chlorine, and methoxy) on the quinoline ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a promising candidate for pharmaceutical research.
特性
分子式 |
C10H7BrClNO |
|---|---|
分子量 |
272.52 g/mol |
IUPAC名 |
3-bromo-2-chloro-8-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-8-4-2-3-6-5-7(11)10(12)13-9(6)8/h2-5H,1H3 |
InChIキー |
VOUVDGSUVOSKOB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=CC(=C(N=C21)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11846076.png)
![2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol](/img/structure/B11846083.png)
![7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11846091.png)




![2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846134.png)

![1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11846139.png)

